molecular formula C9H6BCl3N2O3 B7956188 {3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid

{3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid

Cat. No.: B7956188
M. Wt: 307.3 g/mol
InChI Key: IYSMXYQJRIFMQT-UHFFFAOYSA-N
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Description

{3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is a boronic acid derivative that features a phenyl ring substituted with a 1,3,4-oxadiazole ring and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the boronic acid moiety. One common method involves the cyclization of a hydrazide with a trichloromethyl-containing carboxylic acid derivative to form the oxadiazole ring. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to introduce the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

{3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Produces phenols.

    Substitution: Produces substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of {3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid in biological systems involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that can inhibit enzyme activity or alter molecular interactions .

Properties

IUPAC Name

[3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BCl3N2O3/c11-9(12,13)8-15-14-7(18-8)5-2-1-3-6(4-5)10(16)17/h1-4,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSMXYQJRIFMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NN=C(O2)C(Cl)(Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BCl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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